2-(Allylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
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Overview
Description
2-(Allylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is an organic compound characterized by the presence of both allylamino and naphthalen-2-ylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of naphthalene-2-amine with an appropriate acylating agent to form an intermediate compound.
Allylation: The intermediate is then subjected to allylation using an allylating agent under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Oxidation: The final step involves the oxidation of the allylated intermediate to introduce the oxo group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(Allylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-ylamino)propanoic acid: Similar structure but lacks the allylamino group.
Naphthalene-2-ylalanine: Contains the naphthalen-2-ylamino group but differs in the rest of the structure.
Uniqueness
2-(Allylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is unique due to the presence of both allylamino and naphthalen-2-ylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(naphthalen-2-ylamino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-9-18-15(17(21)22)11-16(20)19-14-8-7-12-5-3-4-6-13(12)10-14/h2-8,10,15,18H,1,9,11H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGRYMHGYPGENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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